molecular formula C10H8BrNO B6273338 2-bromo-4-methyl-5-phenyl-1,3-oxazole CAS No. 1593955-11-3

2-bromo-4-methyl-5-phenyl-1,3-oxazole

Cat. No.: B6273338
CAS No.: 1593955-11-3
M. Wt: 238.1
InChI Key:
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Description

2-Bromo-4-methyl-5-phenyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of 4-methyl-5-phenyl-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

2-Bromo-4-methyl-5-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-bromo-4-methyl-5-phenyl-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but often include key proteins involved in disease processes, such as kinases or G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-5-phenyl-1,3-thiazole: Similar in structure but contains sulfur instead of oxygen.

    2-Bromo-4-methyl-5-phenyl-1,3-imidazole: Contains an additional nitrogen atom in the ring.

    2-Bromo-4-methyl-5-phenyl-1,3-oxazoline: A saturated analog with different reactivity.

Uniqueness

2-Bromo-4-methyl-5-phenyl-1,3-oxazole is unique due to its specific electronic properties imparted by the oxygen and nitrogen atoms in the ring. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the design of pharmaceuticals or advanced materials.

Properties

CAS No.

1593955-11-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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